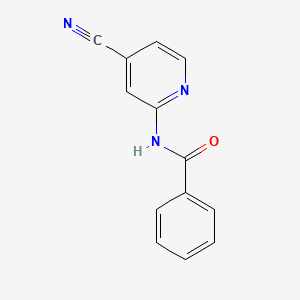

Benzamide,n-(4-cyano-2-pyridinyl)-

Description

Benzamide, N-(4-cyano-2-pyridinyl)-, is a substituted benzamide derivative characterized by a pyridinyl ring bearing a cyano group at the 4-position and a benzamide moiety attached to the 2-position of the pyridine. This compound belongs to a class of molecules where structural modifications on the pyridine and benzene rings influence physicochemical properties, bioavailability, and biological activity.

Properties

IUPAC Name |

N-(4-cyanopyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-9-10-6-7-15-12(8-10)16-13(17)11-4-2-1-3-5-11/h1-8H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPRLOCOBJPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Cyano-2-Aminopyridine with Benzoyl Chloride

The most straightforward method involves the condensation of 4-cyano-2-aminopyridine with benzoyl chloride in the presence of a base. Source demonstrates this approach using pyridine-4-amine derivatives, where ethyl benzoate reacts with 4-aminopyridine under catalytic conditions to form N-(pyridin-4-yl)benzamide. Adapting this protocol, 4-cyano-2-aminopyridine (1.39 mmol) is combined with benzoyl chloride (0.93 mmol) in anhydrous dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.046 mmol) as a catalyst. The mixture is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate (3 × 50 mL) and purification via silica gel chromatography (hexane:ethyl acetate, 88:12).

Key Parameters

Alternative Activation Strategies

Source discloses the use of condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) and thionyl chloride for amide bond formation. For instance, 4-cyano-2-aminopyridine (1.0 equiv) is treated with benzoic acid (1.1 equiv) in the presence of DCC (1.2 equiv) and HOBt (0.1 equiv) in tetrahydrofuran (THF). The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature overnight. This method avoids the need for acyl chlorides, reducing side reactions.

Catalytic Coupling of Esters with Aminopyridines

Transition Metal-Catalyzed Reactions

Source describes a copper(II)-mediated synthesis of N-(pyridin-2-yl)benzamide derivatives using sodium dodecyl sulfate (SDS) as a surfactant in aqueous media. While the original protocol employs 2-aminopyridine and benzaldehyde, substituting 4-cyano-2-aminopyridine and benzoic acid derivatives could yield the target compound. Key steps include:

- Dissolving SDS (0.0133 g, 0.046 mmol) in water (4 mL).

- Adding Cu(OTf)₂ (0.017 g, 0.046 mmol), iodine (0.118 g, 0.46 mmol), and 4-cyano-2-aminopyridine (1.39 mmol).

- Introducing benzaldehyde (0.93 mmol) and stirring at 60°C for 24 hours.

- Quenching with Na₂S₂O₃ and extracting with ethyl acetate.

Advantages :

- Aqueous reaction medium reduces organic solvent use.

- Yields up to 93% reported for analogous compounds.

Post-Functionalization Approaches

Cyanation of N-(4-Bromo-2-Pyridinyl)Benzamide

Source outlines a bromination-cyanation strategy for introducing cyano groups into aromatic systems. Applying this to pyridine derivatives:

- Synthesize N-(4-bromo-2-pyridinyl)benzamide via amidation of 4-bromo-2-aminopyridine.

- Treat with N-bromosuccinimide (NBS, 2.0 equiv) in CCl₄ under UV light to form N-(4-dibromomethyl-2-pyridinyl)benzamide.

- Hydrolyze with aqueous KCN (2.0 equiv) at 80°C for 6 hours to install the cyano group.

Challenges :

- Requires multi-step synthesis.

- Risk of over-bromination or side reactions at the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling

While not directly referenced, coupling 4-cyano-2-aminopyridine with benzamide precursors via Buchwald-Hartwig amination could be viable:

- React 4-cyano-2-bromopyridine (1.0 equiv) with benzamide (1.2 equiv).

- Use Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C.

- Purify by flash chromatography.

Comparative Analysis of Methodologies

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O, 70:30) typically shows >95% purity for products purified via column chromatography.

Industrial-Scale Considerations

Source emphasizes the practicality of bromination-cyanation sequences for large-scale production, citing advantages such as:

- Cost Efficiency : NBS and KCN are inexpensive relative to transition metal catalysts.

- Scalability : Reactions proceed in standard glassware without specialized equipment.

- Safety : Aqueous workup minimizes organic waste.

Chemical Reactions Analysis

Types of Reactions

Benzamide,n-(4-cyano-2-pyridinyl)- undergoes various chemical reactions, including:

Substitution Reactions: The cyano group on the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the benzamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with various functional groups replacing the cyano group.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide and pyridine moieties.

Scientific Research Applications

Benzamide,n-(4-cyano-2-pyridinyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Benzamide,n-(4-cyano-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzamide, N-(4-cyano-2-pyridinyl)- with two closely related derivatives:

- Benzamide, 2-hydroxy-4-methyl-N-(4-methyl-2-pyridinyl)- (CAS 783370-81-0)

- Benzamide, 2-hydroxy-4-methoxy-N-(4-methyl-2-pyridinyl)- (CAS 783370-93-4)

Structural Modifications and Physicochemical Properties

Key Observations :

- The methoxy group in the 4-methoxy analog increases polarity and solubility relative to the 4-methyl derivative, suggesting that N-(4-cyano-2-pyridinyl)- may exhibit intermediate solubility depending on solvent interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzamide,n-(4-cyano-2-pyridinyl)-, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via coupling reactions between a benzoic acid derivative (activated as an acyl chloride or using coupling agents like EDCI/HOBt) and 4-cyano-2-aminopyridine. Purification involves column chromatography (silica gel, gradient elution) or recrystallization. Characterization employs / NMR for functional group verification, HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves structural ambiguities .

Q. How is the molecular structure of Benzamide,n-(4-cyano-2-pyridinyl)- validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected on a diffractometer. SHELX software processes intensity data, solves structures with SHELXS, and refines them with SHELXL. ORTEP-3 generates graphical representations of thermal ellipsoids and bond geometries . For amorphous samples, FT-IR and -NMR validate hydrogen bonding and amide resonance.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Data contradictions (e.g., twinning, disorder) require iterative refinement in SHELXL. For twinned crystals, the TWIN command and HKLF5 format refine twin laws. Disorder is modeled using PART instructions and occupancy refinement. Validation tools in the WinGX suite (e.g., PLATON) check for missed symmetry and hydrogen bonding consistency .

Q. What strategies optimize the compound’s bioactivity through Structure-Activity Relationship (SAR) studies?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide ring to enhance metabolic stability, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide .

- Pyridine Modifications : Replace the cyano group with halogens or amino groups to alter π-π stacking or hydrogen bonding with target enzymes.

- Assays : Conduct kinase inhibition assays (e.g., ATP-binding site competition) and cellular viability tests (MTT assay) to quantify potency.

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., EGFR or VEGFR). Validate docking poses with molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability.

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and electrostatic potential. Train models with datasets from PubChem BioAssay .

Q. How does the 4-cyano group influence the compound’s physicochemical properties?

- Methodological Answer : The cyano group increases polarity (logP reduction by ~0.5 units) and enhances hydrogen-bond acceptor capacity, improving solubility in DMSO/water mixtures. It also stabilizes the pyridine ring’s electron-deficient state, as shown by DFT calculations (B3LYP/6-31G* level) .

Data Analysis and Reporting

Q. What analytical techniques differentiate polymorphs of Benzamide,n-(4-cyano-2-pyridinyl)-?

- Methodological Answer :

- Thermal Analysis : DSC/TGA identifies melting points and decomposition profiles.

- PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database).

- Solid-State NMR : CP/MAS NMR distinguishes hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.